Cnidioside B

Immunopharmacology Natural Product Screening Anti-inflammatory Drug Discovery

Cnidioside B (CAS: 141896-54-0) is a phenolic glycoside compound belonging to the benzofuran glycoside class, with the molecular formula C₁₈H₂₂O₁₀ and a molecular weight of 398.36 g/mol. It has been isolated and characterized from the ripe fruits of *Cnidium monnieri* (L.) Cusson (蛇床子), *Leptothyrsa sprucei*, and *Ruta graveolens*.

Molecular Formula C18H22O10
Molecular Weight 398.4 g/mol
Cat. No. B12393078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCnidioside B
Molecular FormulaC18H22O10
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)C=CO2
InChIInChI=1S/C18H22O10/c1-25-17-15-9(4-5-26-15)6-8(2-3-11(20)21)16(17)28-18-14(24)13(23)12(22)10(7-19)27-18/h4-6,10,12-14,18-19,22-24H,2-3,7H2,1H3,(H,20,21)/t10-,12-,13+,14-,18+/m1/s1
InChIKeyYVYNMIFMUKDFEC-AXOAAPQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cnidioside B for Research Procurement: Chemical Identity, Source Differentiation, and Analytical Baseline


Cnidioside B (CAS: 141896-54-0) is a phenolic glycoside compound belonging to the benzofuran glycoside class, with the molecular formula C₁₈H₂₂O₁₀ and a molecular weight of 398.36 g/mol [1]. It has been isolated and characterized from the ripe fruits of *Cnidium monnieri* (L.) Cusson (蛇床子), *Leptothyrsa sprucei*, and *Ruta graveolens* . In phytochemical source material, Cnidioside B co-occurs with structurally related benzofuran glycosides including cnidioside A, picraquassioside A, picraquassioside B, and methylpicraquassioside A and B [2]. The compound is commercially available as an analytical reference standard with HPLC-verified purity typically exceeding 95% to 99%, employing HPLC-DAD or HPLC-ELSD methodologies for quantification .

Why Cnidioside B Cannot Be Interchanged with In-Class Benzofuran Glycosides or Cnidium-Derived Coumarins


Within the *Cnidium monnieri* phytochemical matrix, over 429 chemical constituents have been elucidated, spanning coumarins, volatile constituents, chromones, monoterpenoid glucosides, terpenoids, glycosides, and glucides [1]. This extreme phytochemical diversity creates a high risk of mis-substitution when procurement is based solely on plant source or broad compound class nomenclature. Cnidioside B is a phenolic glycoside with a benzofuran core conjugated to a β-D-glucopyranosyl moiety , whereas prominent *Cnidium* bioactives such as osthole, imperatorin, and bergapten are non-glycosylated coumarins with fundamentally different molecular properties and biological profiles [2]. Even among the glycoside subclass, structurally close analogs including cnidioside A, picraquassioside A, picraquassioside B, and methylpicraquassioside A and B co-occur in the same n-BuOH-soluble fraction and exhibit distinct chromatographic retention behavior and differential biological activities [3]. Generic substitution without compound-specific verification therefore risks procurement of a material with entirely different molecular identity, solubility characteristics, and experimental performance.

Cnidioside B Differential Evidence: Quantitative Comparator Data for Informed Procurement Decisions


Immunomodulatory Activity Profile: Cnidioside B Exhibits Minimal Effect in RAW 264.7 Macrophages in Contrast to Other *Cnidium* Glycosides

In a direct head-to-head evaluation of 10 glycosides isolated from the n-BuOH-soluble fraction of *Cnidium monnieri* fruits, cnidioside B (compound 2), together with cnidioside A (1), picraquassioside A (3), methylpicraquassioside A (4), picraquassioside B (5), methylpicraquassioside B (6), xanthotoxol-8-β-glucoside (7), 5-methoxy-xanthotoxol-8-β-glucoside (8), 8-methoxy-xanthotoxol-5-β-glucoside (9), and marmesinin (10), was assessed for immunomodulatory activity in RAW 264.7 murine macrophage cells [1]. The study concluded that 'all the isolated compounds exerted little immunomodulatory effect' in this model system [1]. This finding establishes that cnidioside B is not a primary immunomodulatory agent among *Cnidium*-derived glycosides and distinguishes it from other *Cnidium* constituents with documented anti-inflammatory activities, such as osthole which demonstrates inhibition of TNF-α, IL-1β, and IL-6 production [2].

Immunopharmacology Natural Product Screening Anti-inflammatory Drug Discovery

Glycoside versus Non-Glycosylated Coumarin Structural Differentiation: Cnidioside B versus Osthole and Imperatorin

Cnidioside B is structurally classified as a benzofuran glycoside, incorporating a β-D-glucopyranosyl moiety attached to the benzofuran core, with calculated physicochemical parameters including LogP of -0.1, topological polar surface area (tPSA) of 159 Ų, 5 hydrogen bond donors, and 10 hydrogen bond acceptors . In contrast, the major non-glycosylated coumarins from *Cnidium monnieri*—osthole and imperatorin—lack the glucose moiety entirely and possess markedly different hydrophobicity and membrane permeability profiles. Osthole is a coumadin analog with established anti-inflammatory, anti-proliferative, anti-convulsant, anti-allergic, and platelet aggregation inhibitory activities [1]. Imperatorin functions as a calcium antagonist on vascular smooth muscle and exhibits anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects . Cnidioside B has been isolated alongside imperatorin and isoimperatorin from *Leptothyrsa sprucei*, confirming co-occurrence yet distinct molecular identities [2].

Phytochemical Profiling Natural Product Chemistry Chromatographic Method Development

Analytical Purity and Chromatographic Differentiation: Cnidioside B versus Closely Related Glycoside Analogs

Cnidioside B is commercially available with verified HPLC purity ranging from 95.0% to >98.0% across multiple vendors, with analytical methodology employing HPLC-DAD and/or HPLC-ELSD detection . The compound is certified as a natural product reference standard suitable for analytical method development and phytochemical quantification . In HPLC-DAD chromatographic separation at 270 nm of *Cnidium monnieri* extracts, distinct retention times differentiate cnidioside B from other co-occurring compounds; the chromatographic conditions can separate multiple peaks including compounds eluting at 24.7 min, 27.1 min, and 47.1 min [1]. Among structurally similar glycoside analogs isolated from *Cnidium monnieri*, KNApSAcK database similarity scoring indicates a 93.10% structural similarity between cnidioside B and picraquassioside A, underscoring the necessity for chromatographic verification rather than relying on structural class inference [2].

Analytical Chemistry Quality Control Reference Standard Procurement

Bioactivity Profile Differentiation: Cnidioside B Methyl Ester versus Parent Compound

Cnidioside B methyl ester (CAS: 158500-59-5; C₁₉H₂₄O₁₀; MW 412.39 g/mol) is a structurally related derivative of cnidioside B, featuring methylation of the propanoic acid carboxyl group, and has been isolated from *Ammi majus* L. and *Zanthoxylum bungeanum* . In the same RAW 264.7 macrophage immunomodulatory assay where cnidioside B exhibited minimal effect, cnidioside B methyl ester similarly showed little immunomodulatory activity . This parallel negative finding across both the parent glycoside and its methyl ester derivative establishes a class-level inference: the benzofuran glycoside core, whether in free acid or methyl ester form, does not confer significant immunomodulatory activity in this macrophage model [1]. This contrasts sharply with other *Zanthoxylum*-derived compounds such as zanthobungeanine, which demonstrates moderate NO production inhibitory activity with an IC₅₀ value of 37.26 mg/L [2].

Structural Analog Comparison SAR Studies Natural Product Derivatization

Procurement-Relevant Application Scenarios for Cnidioside B Based on Quantified Evidence


Analytical Reference Standard for HPLC Method Development and Phytochemical Fingerprinting

Given its verified HPLC purity (95.0% to >98.0%) and availability as a certified natural product reference standard, cnidioside B is optimally procured for analytical chemistry applications including HPLC-DAD or HPLC-ELSD method development, retention time calibration, and phytochemical fingerprinting of *Cnidium monnieri*, *Leptothyrsa sprucei*, and *Ruta graveolens* extracts. The compound's distinct chromatographic retention behavior at 270 nm enables its use as a marker compound for species authentication and quality control of *Cnidium* botanical materials [1]. This application leverages the compound's well-characterized physicochemical parameters (LogP -0.1, tPSA 159 Ų, C₁₈H₂₂O₁₀) and established analytical verification methods .

Negative Control or Baseline Compound in Immunomodulatory Screening Assays

Based on the direct head-to-head evidence that cnidioside B, along with nine other *Cnidium*-derived glycosides, exerts little immunomodulatory effect in RAW 264.7 macrophages [1], cnidioside B is appropriately procured as a negative control or baseline comparator compound in immunomodulatory screening assays. Researchers evaluating novel *Cnidium* extracts or synthetic derivatives for anti-inflammatory activity can employ cnidioside B to establish the background activity level of the glycoside fraction, against which active compounds such as osthole (with established cytokine inhibition) or zanthobungeanine (IC₅₀ 37.26 mg/L for NO inhibition) can be benchmarked .

Structural Analog for Glycoside Physicochemical Property Studies and Solubility Comparisons

Cnidioside B serves as a representative benzofuran glycoside for comparative physicochemical studies investigating how glycosylation alters solubility, membrane permeability, and LogP relative to non-glycosylated *Cnidium* coumarins such as osthole and imperatorin [1]. With its calculated LogP of -0.1, tPSA of 159 Ų, 5 hydrogen bond donors, and 10 hydrogen bond acceptors, cnidioside B exhibits substantially higher aqueous solubility and lower predicted membrane permeability compared to non-glycosylated coumarins . Procurement of cnidioside B alongside its methyl ester derivative (CAS: 158500-59-5) enables structure-activity relationship (SAR) investigations of the carboxyl functional group on compound behavior while maintaining the identical benzofuran glycoside scaffold .

Phytochemical Isolation Reference and Co-Occurrence Profiling Studies

Cnidioside B is procured as an authentic reference compound for phytochemical isolation studies targeting *Cnidium monnieri*, *Leptothyrsa sprucei*, and related Apiaceae species. The compound has been documented to co-occur with structurally similar glycosides including cnidioside A, picraquassioside A, picraquassioside B, and methylpicraquassioside A and B in n-BuOH-soluble fractions [1], as well as with non-glycosylated coumarins including imperatorin, isoimperatorin, 8-methoxypsoralen, and 5-methoxypsoralen . This established co-occurrence profile enables researchers to use cnidioside B as a reference marker for confirming fraction identity and guiding chromatographic isolation strategies for other *Cnidium*-derived compounds of interest .

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